molecular formula C6H7F3N2O B10907227 [4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol

[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol

Cat. No.: B10907227
M. Wt: 180.13 g/mol
InChI Key: YDKLBAQOWPAFHS-UHFFFAOYSA-N
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Description

[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol: is an organic compound with the molecular formula C6H7F3N2O. This compound is part of the pyrazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol typically involves the reaction of 4-methyl-3-(trifluoromethyl)-1H-pyrazole with formaldehyde under basic conditions. The reaction proceeds through nucleophilic addition, followed by reduction to yield the desired product. Common reagents used in this synthesis include sodium borohydride or lithium aluminum hydride as reducing agents.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon can enhance the reaction rate and yield. Additionally, purification steps like recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule. Halogenation using reagents like N-bromosuccinimide (NBS) is a common example.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: N-bromosuccinimide (NBS), Thionyl chloride (SOCl2)

Major Products:

    Oxidation: Aldehydes, Carboxylic acids

    Reduction: Alcohols, Amines

    Substitution: Halogenated derivatives

Scientific Research Applications

Chemistry: In chemistry, [4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The trifluoromethyl group can interact with biological targets, modulating their activity and providing insights into enzyme mechanisms.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, making them more effective and stable.

Industry: Industrially, this compound is used in the production of agrochemicals and materials. Its stability and reactivity make it a valuable intermediate in the synthesis of pesticides and specialty chemicals.

Mechanism of Action

The mechanism of action of [4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. This interaction can result in inhibition or activation of the target, depending on the specific application.

Comparison with Similar Compounds

  • 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester
  • 1-Methyl-3-trifluoromethyl-4-pyrazole carboxylic acid
  • Trifluoromethyl-substituted pyrazoles

Uniqueness: Compared to similar compounds, [4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol offers a unique combination of stability and reactivity due to the presence of both the trifluoromethyl group and the hydroxyl group. This dual functionality allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C6H7F3N2O

Molecular Weight

180.13 g/mol

IUPAC Name

[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]methanol

InChI

InChI=1S/C6H7F3N2O/c1-4-2-11(3-12)10-5(4)6(7,8)9/h2,12H,3H2,1H3

InChI Key

YDKLBAQOWPAFHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1C(F)(F)F)CO

Origin of Product

United States

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